2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide
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Overview
Description
2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide is a complex organic compound with a molecular formula of C20H16O4. This compound is characterized by the presence of a naphthalene ring, a morpholine ring, and an acetamide group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide typically involves multiple steps:
Formation of Naphthalen-2-yloxy Acetic Acid: This can be achieved by reacting naphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 2-Phenylmorpholine: This involves the reaction of phenylamine with ethylene oxide under acidic conditions.
Coupling Reaction: The final step involves coupling the naphthalen-2-yloxy acetic acid with 2-phenylmorpholine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yloxy Acetic Acid: Shares the naphthalene ring and acetic acid moiety.
2-Phenylmorpholine: Contains the morpholine ring and phenyl group.
Acetamide Derivatives: Compounds with similar acetamide functional groups.
Uniqueness
2-(naphthalen-2-yloxy)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-23(17-30-21-11-10-18-6-4-5-9-20(18)14-21)25-15-24(28)26-12-13-29-22(16-26)19-7-2-1-3-8-19/h1-11,14,22H,12-13,15-17H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZGTOWSVYAGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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